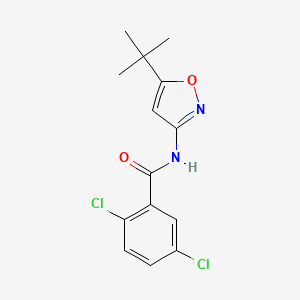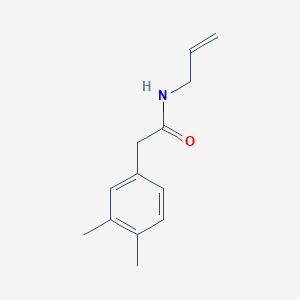![molecular formula C28H16F2O2 B4697504 (1,2-ethynediyldi-4,1-phenylene)bis[(4-fluorophenyl)methanone]](/img/structure/B4697504.png)
(1,2-ethynediyldi-4,1-phenylene)bis[(4-fluorophenyl)methanone]
説明
(1,2-ethynediyldi-4,1-phenylene)bis[(4-fluorophenyl)methanone] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EFPM and has a molecular formula of C28H16F2O2. EFPM is a yellowish powder that is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. In
科学的研究の応用
EFPM has been extensively studied for its potential applications in various scientific fields. One of the most notable applications of EFPM is in the field of organic electronics. EFPM has been shown to have excellent electrical conductivity and can be used as a building block for the fabrication of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
EFPM has also been studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory properties and can be used as a potential drug candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
作用機序
The mechanism of action of EFPM is not fully understood. However, it is believed that EFPM interacts with specific proteins in the body, leading to the modulation of various cellular signaling pathways. This modulation can result in the observed biochemical and physiological effects of EFPM.
Biochemical and Physiological Effects:
EFPM has been shown to have various biochemical and physiological effects. In vitro studies have shown that EFPM can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This inhibition can lead to a reduction in inflammation.
EFPM has also been shown to have antioxidant properties. It can scavenge free radicals and prevent oxidative damage to cells and tissues.
実験室実験の利点と制限
One of the main advantages of EFPM is its high purity and yield. This makes it an ideal compound for use in lab experiments. EFPM is also soluble in various organic solvents, which makes it easy to handle and use in different experimental setups.
However, EFPM is a relatively new compound, and its properties and potential applications are still being studied. This makes it challenging to determine the optimal experimental conditions for its use in different applications.
将来の方向性
There are several future directions for the study of EFPM. One of the most promising directions is the use of EFPM in the development of organic electronic devices. EFPM has shown excellent electrical conductivity and can be used as a building block for the fabrication of high-performance electronic devices.
EFPM also has potential applications in the field of medicine. Further studies are needed to determine its efficacy as a drug candidate for the treatment of inflammatory diseases and other conditions.
Conclusion:
In conclusion, EFPM is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of EFPM involves a multistep process that yields high purity and yield. EFPM has been extensively studied for its potential applications in organic electronics and medicine. It has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the study of EFPM, including its use in the development of organic electronic devices and as a potential drug candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
[4-[2-[4-(4-fluorobenzoyl)phenyl]ethynyl]phenyl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H16F2O2/c29-25-15-11-23(12-16-25)27(31)21-7-3-19(4-8-21)1-2-20-5-9-22(10-6-20)28(32)24-13-17-26(30)18-14-24/h3-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAIGCMDCDBIJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H16F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-chloro-3-propoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4697438.png)
![N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4697443.png)
![N-(4-methoxy-3-{[(2-nitrophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B4697450.png)
![methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4697458.png)
![1-(4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4697468.png)
![3-allyl-5-{5-bromo-2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4697477.png)
![4-bromo-N-[3-(1-pyrrolidinyl)propyl]benzenesulfonamide](/img/structure/B4697484.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4697489.png)
![N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-phenoxyacetamide](/img/structure/B4697490.png)


![N-{4-[(dimethylamino)carbonyl]phenyl}-2,3-dimethyl-1,4-dioxo-1,2,3,4-tetrahydro-6-phthalazinecarboxamide](/img/structure/B4697527.png)
![N-[4-(aminosulfonyl)benzyl]-2-(ethylthio)benzamide](/img/structure/B4697530.png)